molecular formula C15H16N4O2S2 B2457464 1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2097873-02-2

1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2457464
CAS RN: 2097873-02-2
M. Wt: 348.44
InChI Key: IQKJBQCVLNEFEO-UHFFFAOYSA-N
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Description

The compound “1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has two thiophene rings, a triazole ring, and a carboxamide group .


Molecular Structure Analysis

The compound contains two thiophene rings, which are five-membered rings with one sulfur atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which consists of a carbonyl (C=O) group attached to an amine (NH2) group .


Chemical Reactions Analysis

Thiophene rings can participate in various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The triazole ring can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and the nature of any substituents. Thiophene rings are aromatic and electron-rich, which can influence the compound’s reactivity .

Scientific Research Applications

Chemical Synthesis and Modification

Compounds containing triazole rings are often highlighted for their synthetic utility in creating diverse chemical entities. For instance, triazole derivatives have been synthesized through various methods, including microwave-assisted synthesis, which could potentially be applied to the synthesis or modification of the compound for specific research applications (Basoğlu et al., 2013). Such synthetic approaches may allow for the incorporation of additional functional groups or the creation of novel derivatives for further study.

Biological Activities

Triazole compounds, in general, exhibit a broad spectrum of biological activities, which might be relevant for the subject compound. For instance, certain triazole derivatives have shown antimicrobial, antilipase, and antiurease activities, suggesting potential research applications in identifying new therapeutic agents or studying enzyme inhibition mechanisms (Fandaklı et al., 2012). This highlights the potential for compounds with triazole cores to serve as starting points for the development of drugs with various biological targets.

Photophysical Properties

Compounds featuring triazole and thiophene units have also been explored for their photophysical properties, which could indicate applications in material science or as fluorescent probes for biological research. For example, N-2-aryl-1,2,3-triazoles have been studied for their blue emitting fluorophores, demonstrating the utility of triazole derivatives in the development of materials with specific optical properties (Padalkar et al., 2015). This suggests potential applications of the compound in developing new materials or as part of sensing technologies.

Antimicrobial and Anti-inflammatory Activities

The structural motifs present in the compound are often associated with antimicrobial and anti-inflammatory activities. Research on similar compounds has demonstrated the potential for the development of new antimicrobial agents or anti-inflammatory drugs, which could guide the exploration of the compound's biological activities and therapeutic potential (Shan, 2010).

Future Directions

Thiophene derivatives are a focus of ongoing research due to their wide range of potential applications, from medicinal chemistry to materials science . Future research may explore new synthetic methods, novel applications, and a deeper understanding of their properties and mechanisms of action.

properties

IUPAC Name

1-(2-hydroxy-2-thiophen-3-ylethyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-14(11-4-7-22-10-11)9-19-8-13(17-18-19)15(21)16-5-3-12-2-1-6-23-12/h1-2,4,6-8,10,14,20H,3,5,9H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJBQCVLNEFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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